molecular formula C25H19N3O4 B2544040 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 877656-74-1

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2544040
CAS No.: 877656-74-1
M. Wt: 425.444
InChI Key: LGWFKWZDSNYNGI-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. Its molecular framework, featuring a benzofuro[3,2-d]pyrimidine core, presents opportunities for diverse chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide typically involves the cyclization of a suitable precursor compound. This may include the reaction of a substituted benzofuran with a pyrimidine derivative under specific conditions like controlled temperature and pH. Various catalysts and solvents can be employed to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar methodologies, with a focus on maximizing efficiency and cost-effectiveness. High-throughput synthesis reactors and automated processes could be employed to ensure consistent quality and quantity.

Chemical Reactions Analysis

Types of Reactions: This compound is capable of undergoing several types of chemical reactions, including:

  • Oxidation: Introduction of oxygen or removal of hydrogen to form oxides.

  • Reduction: Gain of electrons or hydrogen to reduce oxidation state.

  • Substitution: Replacement of an atom or group in the molecule with another atom or group.

Common Reagents and Conditions: Typical reagents for these reactions might include:

  • For oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • For reduction: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄)

  • For substitution: Halogens (Cl₂, Br₂), nucleophiles (OH⁻, NH₂⁻)

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine: Biologically, it may have potential as a lead compound in drug discovery. Researchers are interested in its interactions with biological molecules and potential therapeutic effects.

Industry: Industrially, it could be used in the development of advanced materials or as a component in specialty chemicals, depending on its physicochemical properties.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism may involve binding to active sites or altering molecular pathways, leading to changes in biochemical processes.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

  • 2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide

Uniqueness: Compared to these similar compounds, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide may offer distinct reactivity due to its unique substitution pattern on the aromatic ring, which could influence its electronic properties and interaction with other molecules.

Hopefully, this gets you started. Do you have access to a lab to try any of this out? Or are you just curious?

Properties

CAS No.

877656-74-1

Molecular Formula

C25H19N3O4

Molecular Weight

425.444

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H19N3O4/c1-16-8-7-9-17(14-16)26-21(29)15-27-22-19-12-5-6-13-20(19)32-23(22)24(30)28(25(27)31)18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,26,29)

InChI Key

LGWFKWZDSNYNGI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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